Cirsiumaldehyde

Description

isolated from Excoecaria cochinchinensis

Structure

3D Structure

Properties

IUPAC Name |

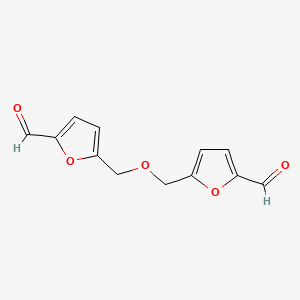

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTWOBUHCLWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224470 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-38-0 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Sources of Cirsiumaldehyde: A Technical Guide for Researchers

An In-depth Examination of a Potential Misnomer and the True Aldehydic Constituents of the Cirsium Genus

For researchers, scientists, and professionals in drug development, the accurate identification of natural product sources is paramount. This technical guide addresses the natural origins of Cirsiumaldehyde, a compound whose name suggests a direct link to the Cirsium genus of thistles. However, a thorough review of the scientific literature reveals a crucial discrepancy: this compound, in its chemically defined structure, has not been reported as an isolate from Cirsium species. Instead, its documented natural source is an entirely different plant genus.

This guide will first clarify the nomenclature and the scientifically verified botanical origin of this compound. It will then explore other aldehyde compounds that have been genuinely isolated from Cirsium plants, providing available data and methodologies. This approach ensures that researchers are equipped with precise and actionable information for their work with this important genus of the Asteraceae family.

This compound: A Case of Mistaken Identity

This compound, identified by the Chemical Abstracts Service (CAS) number 7389-38-0 , is chemically known as 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde . While its common name implies an origin from the Cirsium genus, primary scientific literature contradicts this.

A key study by Zou, Dong, and Yang, published in the Journal of Integrative Plant Biology in 2005, identified this compound as a chemical constituent of the roots of Anemone altaica Fisch. ex C. A. Mey.[1][2]. The paper notes that this was the first instance of this compound being isolated from the Anemone genus. Subsequent database entries in PubChem also list its occurrence in other species such as Crataegus pinnatifida, Citrus reticulata, and Excoecaria cochinchinensis. Notably, there is a lack of peer-reviewed scientific articles reporting the isolation of this compound (CAS 7389-38-0) from any Cirsium species.

This evidence strongly suggests that "this compound" is a misnomer, a trivial name that has become associated with this compound despite its documented origins. For researchers seeking this specific molecule, the focus should be on Anemone altaica and other reported sources, not the Cirsium genus.

Experimental Protocol for the Isolation of this compound from Anemone altaica

While the 2005 study by Zou et al. does not provide a detailed, step-by-step protocol for the isolation of this compound, it outlines the general methodology employed for the separation of chemical constituents from the roots of Anemone altaica. The following is a generalized workflow based on the information provided in the paper and standard phytochemical isolation techniques.

Workflow for Isolation of Compounds from Anemone altaica

Caption: Generalized workflow for the isolation of this compound.

Aldehydic Constituents of the Cirsium Genus

While this compound (CAS 7389-38-0) is not a documented constituent of Cirsium, other aldehydes have been identified within this genus. One such compound is oct-7-enal (B9835) .

Oct-7-enal from Cirsium dipsacolepis

Oct-7-enal is a naturally occurring unsaturated aldehyde that has been isolated from the Japanese thistle, Cirsium dipsacolepis[3][4].

Table 1: Aldehydes Identified in the Cirsium Genus

| Compound Name | Chemical Formula | Molecular Weight | Cirsium Species | Plant Part | Reference |

| Oct-7-enal | C₈H₁₄O | 126.20 | Cirsium dipsacolepis | Not specified | [3] |

Experimental Protocols for Aldehydes from Cirsium

General Workflow for Aldehyde Isolation from Plant Material

Caption: General workflow for isolating aldehydes from plants.

Biological Activity of this compound (from Anemone altaica)

Preliminary information from commercial suppliers suggests that this compound may have an effect on platelet aggregation . The precise signaling pathway through which this compound exerts this effect has not been elucidated in the available literature. However, a generalized diagram of platelet activation signaling can provide a framework for future investigation.

Platelet activation is a complex process involving multiple receptors and intracellular signaling cascades that converge on the activation of integrin αIIbβ3, leading to platelet aggregation.

Generalized Platelet Activation Signaling Pathway

Caption: Potential inhibition point of this compound in platelet aggregation.

Conclusion and Recommendations for Researchers

The available scientific evidence indicates that This compound (CAS 7389-38-0) is a misnomer , with its confirmed natural source being Anemone altaica, not a species of the Cirsium genus. Researchers seeking to isolate or study this compound should direct their efforts toward Anemone altaica.

For scientists interested in the phytochemistry of the Cirsium genus, other aldehydes such as oct-7-enal from Cirsium dipsacolepis are valid targets for investigation. Further phytochemical screening of various Cirsium species is warranted to identify and quantify their aldehydic constituents.

It is recommended that future research on the biological activities of this compound focuses on verifying its effect on platelet aggregation and elucidating the specific signaling pathways involved. Given the discrepancy in its naming, it is also advisable for researchers to refer to it by its IUPAC name, 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde , to avoid ambiguity.

References

The Biosynthesis of Cirsiumaldehyde in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde, a naturally occurring aldehyde identified in plant species of the genus Cirsium, presents a unique chemical structure suggestive of a complex biosynthetic origin. While the complete, experimentally validated pathway remains to be fully elucidated, this technical guide synthesizes current knowledge of plant secondary metabolism to propose a scientifically grounded hypothetical biosynthetic route. This document outlines the likely precursor molecules, enzymatic transformations, and key intermediates leading to the formation of this compound, leveraging the well-established phenylpropanoid pathway as a foundational framework. Furthermore, this guide provides a comprehensive overview of the experimental protocols and analytical techniques required to investigate and validate this proposed pathway. Quantitative data, where available for analogous reactions, are presented to serve as a benchmark for future research. This whitepaper is intended to be a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a roadmap for the elucidation of the this compound biosynthetic pathway and facilitating the potential for its biotechnological production.

Introduction: The Phenylpropanoid Origin of this compound

While a dedicated biosynthetic pathway for this compound has not been explicitly detailed in scientific literature, its molecular architecture strongly points to its origin within the phenylpropanoid pathway. This core metabolic route in plants is responsible for the synthesis of a vast array of natural products, including flavonoids, lignans, and various phenolic compounds, many of which have been identified in the Cirsium genus. Species within this genus are known to produce a variety of aldehydes and ketones.[1][2][3] Specifically, the presence of sinapaldehyde (B192390) in Cirsium species provides a strong indication of an active phenylpropanoid pathway capable of producing substituted aromatic aldehydes.[2]

This compound (IUPAC name: 2-(furan-2-ylmethoxy)-5-(hydroxymethyl)benzaldehyde) is a complex aldehyde, and its biosynthesis is hypothesized to begin with the aromatic amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into various hydroxycinnamoyl-CoA esters, which serve as central intermediates for branching pathways. The formation of this compound likely involves the convergence of intermediates derived from this central pathway, possibly through a key dimerization or coupling step.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be conceptualized in three main stages:

-

Core Phenylpropanoid Pathway: The initial conversion of L-phenylalanine to key hydroxycinnamoyl-CoA intermediates.

-

Formation of Aldehyde Precursors: The reduction of activated acid intermediates to their corresponding aldehydes.

-

Final Assembly: A proposed coupling reaction to form the final this compound structure.

The key enzymes involved belong to well-characterized families in plant secondary metabolism, including lyases, hydroxylases, ligases, reductases, and methyltransferases.[4][5][6]

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data Summary

Currently, there is no specific quantitative data available for the biosynthesis of this compound. The following table provides a template with hypothetical values for key parameters that would be essential for characterizing this pathway. These values are illustrative and intended to guide future experimental design.

| Enzyme Class (Example) | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Specific Activity (µkat/kg protein) | Plant Source |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 250 | 1.5 | 50 | Cirsium sp. Leaf Tissue |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 15 | 0.8 | 25 | Cirsium sp. Root Microsomes |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 50 | 2.0 | 70 | Cirsium sp. Stem Tissue |

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | 30 | 1.2 | 40 | Cirsium sp. Flower Tissue |

| Hypothetical Coupling Enzyme | Sinapaldehyde | N/A | N/A | N/A | Cirsium sp. |

Note: Data presented are hypothetical and for illustrative purposes only. N/A indicates data not available.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining precursor feeding studies, enzyme assays, and advanced analytical techniques.

Precursor Feeding Studies with Isotopic Labeling

This method is fundamental for tracing the metabolic flow from primary metabolites to the final product.

Objective: To confirm the incorporation of hypothesized precursors into the this compound molecule.

Methodology:

-

Plant Material: Young, actively growing Cirsium plants or cell suspension cultures.

-

Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, cinnamic acid, or ferulic acid.

-

Administration: Introduce the labeled precursor to the plant material. Methods include root feeding for whole plants, injection into hollow stems, or addition to the medium of cell cultures.[7]

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

-

Extraction: Harvest the plant tissue and perform a comprehensive extraction of secondary metabolites, typically using a solvent system like methanol (B129727) or ethanol.

-

Purification: Isolate this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified this compound for the incorporation of the isotopic label using Mass Spectrometry (MS) for stable isotopes or scintillation counting for radioactive isotopes. The position of the label within the molecule can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes or by chemical degradation studies.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in each step of the pathway.

Objective: To demonstrate the catalytic activity of enzymes responsible for the conversion of intermediates in the proposed pathway.

General Protocol for a Spectrophotometric Assay (e.g., for PAL):

-

Protein Extraction: Homogenize fresh Cirsium tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors) and prepare a crude protein extract by centrifugation.

-

Assay Mixture: In a quartz cuvette, combine the reaction buffer, the substrate (L-phenylalanine), and the crude protein extract.

-

Spectrophotometric Monitoring: Monitor the reaction by measuring the increase in absorbance at a specific wavelength corresponding to the product (cinnamic acid for PAL).

-

Calculation of Activity: Determine the initial reaction velocity from the change in absorbance over time and calculate the specific enzyme activity (e.g., in µkat per mg of protein).

-

Controls: Run appropriate controls, including a reaction mixture without the substrate and a mixture without the enzyme extract, to account for non-enzymatic reactions and background absorbance.

This general protocol can be adapted for other enzymes in the pathway, potentially requiring different detection methods (e.g., HPLC or LC-MS) if the product does not have a distinct UV absorbance.

Identification of Intermediates

The identification of pathway intermediates provides strong evidence for the proposed sequence of reactions.

Objective: To detect and identify the hypothesized intermediates in Cirsium tissue extracts.

Methodology:

-

Metabolite Extraction: Prepare a metabolite extract from Cirsium tissue known to be actively producing this compound.

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or derivatized non-volatile compounds. Provides both retention time and mass spectral data for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of non-volatile secondary metabolites. Tandem MS (MS/MS) can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of purified intermediates. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure.

-

-

Comparison with Standards: Compare the retention times, mass spectra, and NMR spectra of putative intermediates with those of authentic chemical standards for unambiguous identification.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the elucidation of the this compound biosynthetic pathway.

Caption: A general experimental workflow for elucidating a plant biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing area of research in plant secondary metabolism. Based on its chemical structure and the known phytochemistry of the Cirsium genus, a plausible biosynthetic pathway originating from the phenylpropanoid pathway has been proposed. This guide provides a foundational framework and detailed experimental methodologies to test this hypothesis.

Future research should focus on:

-

Isotopic labeling studies to definitively trace the metabolic precursors of this compound.

-

Enzyme discovery and characterization to identify the specific biocatalysts involved, particularly the hypothesized coupling enzyme.

-

Transcriptomic and proteomic analyses of Cirsium species to identify candidate genes and enzymes correlated with this compound production.

-

Metabolic engineering efforts in heterologous hosts (e.g., yeast or E. coli) to reconstruct the pathway and enable sustainable production of this compound for pharmacological evaluation.

The elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other related bioactive molecules.

References

- 1. Chemical composition and variability of the volatile components from inflorescences of Cirsium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. snscourseware.org [snscourseware.org]

Cirsiumaldehyde chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde, a naturally occurring aldehyde found in various plant species, particularly of the Cirsium genus, is a molecule of growing interest in pharmacological research.[1][2] Its unique chemical structure, characterized by two furan (B31954) rings linked by a methylene (B1212753) ether bridge, is believed to be the basis for its significant biological activities.[1] This technical guide provides a detailed overview of the chemical structure, and physical and chemical properties of this compound. It further explores its potential therapeutic roles, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] While specific experimental data on the pure compound is limited, this document compiles available information and infers potential mechanisms of action and experimental protocols based on studies of related compounds and extracts from the Cirsium genus.

Chemical Structure and Properties

This compound, with the CAS number 7389-38-0, is chemically known as 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde. It is also referred to by its synonyms, 5,5'-Oxybis(5-methylene-2-furaldehyde) and O-Bisme-furaldehyde. The compound is derived from the etherification of 5-hydroxymethyl furfural.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde | |

| CAS Number | 7389-38-0 | |

| Molecular Formula | C12H10O5 | |

| Molecular Weight | 234.20 g/mol | |

| SMILES | C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O | |

| InChI | InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2 | |

| InChI Key | TZTWOBUHCLWLNK-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a yellow powder and exists as a solid at room temperature. A compilation of its known and predicted physicochemical properties is provided in Table 2.

| Property | Value | Source |

| Appearance | Yellow powder | |

| Melting Point | 113.5-115.5℃ | |

| Boiling Point | 404.8 ± 45.0 °C | |

| Density | 1.313 g/cm³ at 25 ℃ | |

| LogP | 2.214 | |

| Solubility | May dissolve in DMSO | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Biological Activities and Potential Mechanisms of Action

Research suggests that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties. While detailed mechanistic studies on the pure compound are not widely available, the activities of extracts from the Cirsium genus and structurally related aldehydes provide insights into its potential modes of action.

Anti-inflammatory Activity

Extracts from Cirsium species have demonstrated significant anti-inflammatory effects, which are often attributed to their flavonoid and phenolic acid content. A likely mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

For instance, cinnamaldehyde, an aldehyde with structural similarities, has been shown to inhibit NF-κB activation by targeting the NIK/IKK, ERK, and p38 MAPK pathways. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

Antioxidant Activity

The antioxidant properties of compounds from Cirsium species are well-documented and are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. The antioxidant activity is generally correlated with the total phenolic content. Phenolic compounds can act as antioxidants due to their redox properties, allowing them to act as reducing agents, hydrogen donors, and singlet oxygen quenchers. It is hypothesized that this compound contributes to the antioxidant capacity of Cirsium extracts through similar free radical scavenging mechanisms.

Antimicrobial Activity

Extracts from various Cirsium species have shown activity against a range of pathogenic microorganisms. The primary antimicrobial components in these plants are believed to be flavonoids, triterpenoids, and phenolic acids. The proposed mechanisms of antimicrobial action are multifaceted and include the disruption of the cell membrane and cell wall integrity, inhibition of protein and nucleic acid synthesis, and suppression of enzymatic activity related to energy production. While specific studies on this compound are lacking, its chemical structure suggests it may contribute to these antimicrobial effects.

Experimental Protocols

General Experimental Workflow

The evaluation of the biological activity of a natural product like this compound typically follows a standardized workflow.

References

Spectroscopic Profile of Cirsiumaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Cirsiumaldehyde, a naturally occurring aldehyde with potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and natural product synthesis.

This compound, also known by its systematic name 5,5'-[oxybis(methylene)]bis(2-furancarboxaldehyde) or as OBMF, is a furan (B31954) derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 234.20 g/mol .[1][2] Its structure features two furan rings linked by an ether bridge, with each ring bearing an aldehyde functional group. This unique chemical architecture makes it a subject of interest for its potential biological activities, including anti-inflammatory and antioxidant properties.[3][4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.64 | s | - |

| =CH (furan ring) | 7.22 | d | 4.0 |

| =CH (furan ring) | 6.58 | d | 4.0 |

| -O-CH₂- | 4.64 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CHO | 177.7 |

| C (furan ring, C=O attached) | 157.2 |

| C (furan ring, CH₂ attached) | 152.7 |

| =CH (furan ring) | 121.9 |

| =CH (furan ring) | 111.9 |

| -O-CH₂- | 64.6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aldehyde) | ~2850 and ~2750 | Medium |

| C=O (aldehyde) | 1700 - 1680 | Strong |

| C=C (furan ring) | 1600 - 1500 | Medium |

| C-O-C (ether) | 1250 - 1050 | Strong |

| C-H (furan ring) | ~3100 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M]+ | 234.05 |

| [M+H]+ | 235.06 |

| [M+Na]+ | 257.04 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard experimental protocol would involve:

-

Sample Preparation: Dissolving 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled single-pulse experiment is employed with a spectral width of around 220 ppm. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A typical procedure includes:

-

Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

The general workflow for FTIR analysis is outlined below.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). A general protocol for ESI-MS would be:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source of the mass spectrometer via direct infusion or after LC separation.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which generates protonated molecules ([M+H]⁺) or other adducts in the gas phase.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

A logical relationship for mass spectrometry analysis is shown below.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, studies on extracts from the Cirsium genus, rich in various bioactive compounds, suggest potential involvement in anti-inflammatory and antioxidant pathways. For instance, compounds from Cirsium species have been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The underlying mechanisms may involve the modulation of key signaling cascades like the NF-κB and JNK pathways.[4] Furthermore, the antioxidant effects of Cirsium extracts are thought to be mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway.[4] Further research is warranted to specifically delineate the molecular targets and signaling pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,5'-Oxybis(5-methylene-2-furaldehyde) | C12H10O5 | CID 12366272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of Cirsium nipponicum Extracts via Inhibition of JNK and NF-κB Signaling and Activation of ROS/PI3K/Nrf2/HO-1 Pathways in RAW264.7 Cells [kjpr.kr]

- 5. Study on the Compositional Analysis, Extraction Process, and Hemostatic and Anti-Inflammatory Activities of Cirsium japonicum Fisch. ex DC.–Cirsium setosum (Willd.) MB Extracts [mdpi.com]

Bioactivity Screening of Cirsiumaldehyde: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde, a naturally occurring aldehyde found in plants of the Cirsium genus, represents a promising yet underexplored compound in drug discovery. While comprehensive bioactivity data for this compound is not yet available in the public domain, extracts from Cirsium species, rich in various bioactive molecules, have demonstrated significant anti-inflammatory, anti-cancer, and anti-angiogenic properties. This technical guide provides a roadmap for the bioactivity screening of this compound, drawing upon established protocols and the known mechanisms of related compounds and Cirsium extracts. The guide details experimental methodologies for assessing anti-inflammatory, anti-cancer, and anti-angiogenic potential, with a focus on key signaling pathways such as NF-κB and MAPK. All experimental workflows and signaling cascades are visualized to facilitate comprehension and implementation in a research setting.

Introduction: The Therapeutic Potential of Cirsium Species and this compound

The genus Cirsium, commonly known as thistles, has a long history in traditional medicine for treating ailments ranging from inflammation to bleeding disorders.[1][2] Modern phytochemical analysis has revealed that Cirsium species are a rich source of bioactive compounds, including flavonoids, phenolic acids, and aldehydes.[3][4][5] Notably, extracts from various Cirsium species such as C. japonicum, C. vulgare, and C. maackii have shown potent anti-inflammatory, anti-cancer, and anti-angiogenic activities in preclinical studies.[6][7][8][9]

This compound is one of the aldehyde compounds isolated from this genus.[10] While direct experimental evidence for its bioactivity is currently limited, its structural similarity to other well-studied natural aldehydes, such as cinnamaldehyde (B126680), suggests a strong potential for similar therapeutic effects. Cinnamaldehyde has been shown to exert anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways and to suppress angiogenesis.[11][12][13] This guide, therefore, outlines a comprehensive screening strategy to elucidate the bioactivity of this compound, providing researchers with the necessary protocols to explore its therapeutic promise.

Predicted Bioactivities and Screening Strategy

Based on the activities of Cirsium extracts and analogous compounds, the primary bioactivities to investigate for this compound are:

-

Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and mediators.

-

Anti-cancer Activity: Cytotoxicity against cancer cell lines and inhibition of cancer cell proliferation.

-

Anti-angiogenic Activity: Inhibition of new blood vessel formation.

The following sections detail the experimental protocols to screen for these activities.

Anti-inflammatory Activity Screening

Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of this compound can be assessed by its ability to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Data Presentation: Hypothetical IC50 Values for Anti-inflammatory Activity

The following table presents a template for summarizing quantitative data from anti-inflammatory assays. Values are hypothetical and for illustrative purposes.

| Assay | Cell Line | Stimulant | Parameter Measured | Hypothetical IC50 (µM) |

| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) Production | 15.5 |

| ELISA | RAW 264.7 | LPS | TNF-α Secretion | 12.8 |

| ELISA | RAW 264.7 | LPS | IL-6 Secretion | 18.2 |

| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | Luciferase Activity | 9.5 |

Experimental Protocols

RAW 264.7 murine macrophage and HEK293T cell lines are suitable for these assays. Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are typically pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

The NF-κB pathway is a central regulator of inflammation.[14] Its inhibition is a key indicator of anti-inflammatory activity.

-

NF-κB Luciferase Reporter Assay: This assay quantifies the transcriptional activity of NF-κB.[4][6][15][16][17]

-

Transfection: Co-transfect HEK293T cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Treatment: Pre-treat transfected cells with this compound for 1-2 hours, followed by stimulation with TNF-α (20 ng/mL) for 6-8 hours.

-

Lysis: Wash cells with PBS and lyse with Passive Lysis Buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer. Normalize firefly to Renilla luciferase activity to account for transfection efficiency.

-

-

Western Blot for IκBα Degradation and p65 Phosphorylation:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Workflow for NF-κB Pathway Analysis

The MAPK pathway is another critical signaling cascade in inflammation.[2][13]

-

Western Blot for Phosphorylated MAPKs: This method assesses the activation of key MAPK proteins (p38, ERK, JNK).[5][8][11][18][19]

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse cells as described for the NF-κB Western blot.

-

Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as above.

-

Immunoblotting: Probe membranes with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

-

Detection: Visualize and quantify the bands.

-

MAPK and NF-κB Signaling Pathways

Anti-cancer Activity Screening

The potential of this compound as an anti-cancer agent can be evaluated by its ability to induce cytotoxicity and inhibit the proliferation of cancer cells.

Data Presentation: Hypothetical IC50 Values for Cytotoxicity

This table provides a template for summarizing cytotoxicity data.

| Cell Line | Assay | Exposure Time (h) | Hypothetical IC50 (µM) |

| HT-29 (Colon Cancer) | MTT | 72 | 25.4 |

| MCF-7 (Breast Cancer) | MTT | 72 | 32.1 |

| A549 (Lung Cancer) | MTT | 72 | 45.8 |

| HepG2 (Liver Cancer) | MTT | 72 | 28.9 |

Note: According to the U.S. National Cancer Institute, IC50 values <20 µg/mL (concentration may need to be converted from µM) indicate high cytotoxic activity.[20]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22]

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-angiogenic Activity Screening

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[23][24] The anti-angiogenic potential of this compound can be assessed using the in vitro HUVEC tube formation assay.

Data Presentation: Hypothetical Quantitative Data for Tube Formation Assay

This table illustrates how to present the results from a tube formation assay.

| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |

| Control | - | 100 | 100 |

| This compound | 10 | 65 | 58 |

| This compound | 25 | 32 | 25 |

| This compound | 50 | 15 | 11 |

Experimental Protocol: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.[3][7][25][26][27]

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Workflow for HUVEC Tube Formation Assay

Conclusion and Future Directions

While direct bioactivity data for this compound is still forthcoming, the information presented in this technical guide provides a robust framework for its systematic screening. The demonstrated anti-inflammatory, anti-cancer, and anti-angiogenic properties of Cirsium extracts, coupled with the known activities of structurally similar aldehydes, strongly suggest that this compound is a promising candidate for further investigation. The detailed protocols and visual workflows provided herein are intended to empower researchers to unlock the therapeutic potential of this natural compound. Future studies should focus on performing these screening assays, and if promising results are obtained, to proceed with in vivo studies to validate the efficacy and safety of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. corning.com [corning.com]

- 4. bowdish.ca [bowdish.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ibidi.com [ibidi.com]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. benchchem.com [benchchem.com]

- 12. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 19. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. ajbs.scione.com [ajbs.scione.com]

- 21. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]

- 23. Alkaloid extract of Corydalis yanhusuo inhibits angiogenesis via targeting vascular endothelial growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Effects of Abscisic Acid on Angiogenesis in Both ex vivo and in vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 26. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 27. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

Unveiling the Therapeutic Potential of Cirsium Compounds: A Technical Guide to Key Molecular Targets

A notable data gap exists in the scientific literature regarding the specific biological activities and therapeutic targets of a compound referred to as Cirsiumaldehyde (CAS 7389-38-0). Commercial sources suggest potential anti-inflammatory, antioxidant, and antimicrobial properties, but peer-reviewed research to substantiate these claims and elucidate its mechanisms of action is currently unavailable. Therefore, this technical guide will pivot to focus on the well-documented therapeutic targets of the major, pharmacologically active constituents isolated from plants of the Cirsium genus, including flavonoids and phenolic acids, for which a substantial body of scientific evidence exists.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the molecular targets and mechanisms of action of key bioactive compounds found in Cirsium species. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key signaling pathways.

Key Bioactive Compounds and Their Therapeutic Potential

Cirsium species are a rich source of various flavonoids and phenolic acids that have demonstrated significant anti-inflammatory and anti-cancer properties in numerous studies. The most extensively studied of these compounds include:

-

Linarin: A flavone (B191248) glycoside with reported anti-inflammatory, analgesic, and neuroprotective effects.

-

Pectolinarigenin (B1679148): A flavonoid that has been shown to induce cell cycle arrest, autophagy, and apoptosis in cancer cells.

-

Luteolin: A common flavonoid found in many plants, known for its potent antioxidant, anti-inflammatory, and anti-cancer activities.

-

Chlorogenic Acid: A phenolic acid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

These compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways and molecular targets crucial in the pathogenesis of inflammation and cancer.

Anti-inflammatory Therapeutic Targets

The anti-inflammatory effects of Cirsium-derived flavonoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Linarin, for instance, has been shown to suppress the activation of NF-κB.[1] This, in turn, leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in inflammation, is another important target. Chlorogenic acid has been demonstrated to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[[“]][3]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model/Cell Line | Target/Assay | Result (e.g., IC50, % Inhibition) | Reference |

| Linarin | LPS-stimulated RAW 264.7 macrophages | NO Production | Significant inhibition at 8–32 µM | [1] |

| Linarin | Chondrocytes | iNOS and COX-2 expression | Decreased by pre-treatment | [1] |

| Linarin | in vitro | Acetylcholinesterase (AChE) inhibition | IC50: 3.801 ± 1.149 μM | [1] |

| Pectolinarin | in vitro | COX-2 Inhibition | 40.40% at 50 µg/mL | [4] |

| Linarin | in vitro | COX-2 Inhibition | 55.35% at 50 µg/mL | [4] |

Anti-cancer Therapeutic Targets

The anti-cancer properties of flavonoids from Cirsium are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

A central mechanism is the modulation of the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer. Pectolinarigenin has been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[5][6]

Induction of apoptosis is a key anti-cancer strategy. Luteolin has been extensively studied for its pro-apoptotic effects, which are mediated through the regulation of the Bcl-2 family of proteins . It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[7][8][9] This is often accompanied by the depolarization of the mitochondrial membrane and the release of cytochrome c.[7]

Furthermore, these compounds can induce cell cycle arrest . Pectolinarigenin has been observed to cause G2/M phase arrest in gastric cancer cells.[5][6]

Quantitative Data: Anti-cancer Activity

| Compound | Cancer Cell Line | Target/Assay | Result (e.g., IC50) | Reference |

| Pectolinarigenin | AGS (gastric cancer) | Cell Viability (MTT) | IC50: 124.79 μM | [5] |

| Pectolinarigenin | MKN28 (gastric cancer) | Cell Viability (MTT) | IC50: 96.88 μM | [5] |

| Pectolinarigenin | Human large cell lung carcinoma | Cytotoxicity | IC50: 4.07 µM | [6] |

| Linarin | A549 (human lung cancer) | Cell Viability | IC50: 282 μM | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.[10][11][12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pectolinarigenin, luteolin) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[15][16][17][18]

-

Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-phospho-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.[19][20][21][22]

-

Sample Collection: Collect the cell culture supernatant from cells that have been stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[23][24][25][26][27]

-

Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

-

Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[28][29][30][31][32]

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: In a luminometer plate, add the cell lysate and measure the firefly luciferase activity using a luciferase assay reagent.

-

Normalization: Measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency and cell number.

-

Data Analysis: Express the results as the ratio of firefly to Renilla luciferase activity, representing the normalized NF-κB transcriptional activity.

References

- 1. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pectolinarigenin Induced Cell Cycle Arrest, Autophagy, and Apoptosis in Gastric Cancer Cell via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural product pectolinarigenin inhibits proliferation, induces apoptosis, and causes G2/M phase arrest of HCC via PI3K/AKT/mTOR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin induces mitochondrial apoptosis in HT29 cells by inhibiting the Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. cusabio.com [cusabio.com]

- 19. Nitric Oxide Griess Assay [bio-protocol.org]

- 20. Protocol Griess Test [protocols.io]

- 21. sciencellonline.com [sciencellonline.com]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Cytokine Elisa [bdbiosciences.com]

- 25. Cytokine Elisa [bdbiosciences.com]

- 26. bowdish.ca [bowdish.ca]

- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 29. benchchem.com [benchchem.com]

- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 31. bowdish.ca [bowdish.ca]

- 32. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cirsium-Derived Bioactive Compounds in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cirsium, commonly known as thistles, holds a significant place in traditional medicine across various cultures for treating ailments ranging from inflammation and hemorrhage to liver disorders and cancer.[1][2] This technical guide delves into the core bioactive constituents responsible for these therapeutic effects, with a particular focus on the emerging understanding of aldehyde compounds within the genus, alongside the extensively studied flavonoids. While "Cirsiumaldehyde" is commercially available, detailed scientific literature on its specific biological activities is nascent.[3] Therefore, this document synthesizes the current knowledge on well-characterized aldehydes and other key bioactive molecules from Cirsium species, providing a comprehensive overview of their roles in traditional medicine, supported by quantitative data, detailed experimental protocols, and elucidation of their mechanisms of action through key signaling pathways.

Introduction: Cirsium in Traditional Medicine

For centuries, various species of Cirsium have been integral to traditional healing practices. In Chinese medicine, species like Cirsium japonicum are used to "cool the blood," stop bleeding, and treat conditions such as hemoptysis and hematuria.[1] Ethnobotanical studies reveal the use of Cirsium arvense for gastrointestinal disorders, liver ailments, and as a diuretic and anti-inflammatory agent.[1] The therapeutic applications of this genus are vast, pointing to a rich phytochemical composition. Modern scientific investigations have begun to validate these traditional uses, identifying a plethora of bioactive compounds, including flavonoids, phenylpropanoids, terpenoids, and polyacetylenes.[1] Among these, aldehydes are also present, contributing to the plant's biological activity.[1][4][5]

Bioactive Aldehydes and Other Key Compounds from Cirsium

While the specific compound "this compound" is noted as a naturally occurring aldehyde from the genus, detailed functional studies are not yet widely published.[3] However, other aldehydes have been identified in Cirsium species. Essential oil analysis of various Cirsium inflorescences has shown that ketones and aldehydes with long carbon side-chains are major components.[4][6] One such aldehyde, oct-7-enal (B9835), has been isolated from Cirsium dipsacolepis.[7][8] Preliminary research suggests that aldehydes like oct-7-enal possess antimicrobial properties.[9] Another aldehyde identified in the genus is sinapaldehyde.[1]

Beyond aldehydes, the most well-characterized bioactive constituents of Cirsium are flavonoids, which are largely responsible for the plants' observed therapeutic effects. Key flavonoids include:

-

Luteolin (B72000) and Luteolin 5-O-glucoside: Known for potent anti-inflammatory and antioxidant activities.[10][11]

-

Apigenin: A flavonoid with demonstrated anti-inflammatory and anticancer properties.

-

Cirsimaritin (B190806): A dimethoxy flavone (B191248) with anti-inflammatory, antioxidant, and anti-diabetic effects.[12][13][14]

-

Cirsiliol (B191092): A flavonoid that has shown promise in alleviating inflammatory bowel disease.[2][15]

These compounds, often working synergistically, modulate key cellular signaling pathways, offering a molecular basis for the traditional uses of Cirsium extracts.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of extracts and isolated compounds from Cirsium species.

Table 1: Anti-inflammatory Activity of Cirsium-Derived Compounds

| Compound/Extract | Model System | Concentration/Dose | Measured Effect | % Inhibition / Change | Reference |

| Luteolin 5-O-glucoside | LPS-stimulated RAW 264.7 cells | 100 µM | NO Production | ~50% inhibition | [10] |

| Cirsimaritin | LPS-stimulated RAW 264.7 cells | 20 µM | NO Production | Significant inhibition | [13] |

| Cirsimaritin | LPS-stimulated RAW 264.7 cells | 20 µM | IL-6 Production | Significant inhibition | [13] |

| Cirsimaritin | LPS-stimulated RAW 264.7 cells | 20 µM | TNF-α Production | Significant inhibition | [13] |

| Cirsiliol | DNBS-induced colitis in mice | 30 mg/kg | Colon Length Shortening | Significant prevention | [2][15] |

| Cirsiliol | DNBS-induced colitis in mice | 30 mg/kg | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant reduction | [2][15] |

Table 2: Hepatoprotective Effects of Cirsium Extracts

| Extract | Animal Model | Dose | Key Biomarkers | Results | Reference |

| Cirsium japonicum var. australe (CJF) | CCl4-induced acute liver damage in C57BL/6 mice | High dose | Serum ALT and AST | Significantly decreased | [16] |

| Cirsium setidens (n-BuOH fraction of roots) | CCl4-induced liver injury in rats | 500 mg/kg | Serum ALT and AST | Significantly decreased | [17] |

| Cirsium vulgare (Hexane extract) | CCl4-induced acute liver damage in rats | 250 and 500 mg/kg | Liver injury indicators | Significantly diminished | [18] |

Table 3: Antioxidant and Other Activities

| Compound/Extract | Assay | IC50 / Result | Reference |

| Cirsium setidens (n-BuOH fraction of leaves and roots) | DPPH radical scavenging | High activity | [17] |

| Cirsimaritin | HFD/STZ-induced diabetic rats (50 mg/kg) | Reduced serum glucose, MDA, and IL-6; Increased GSH | [12] |

| Cirsium japonicum extract | LPS-induced RAW 264.7 cells | Downregulated COX2 and iNOS expression | [19][20] |

Key Signaling Pathways Modulated by Cirsium Compounds

The therapeutic effects of Cirsium-derived compounds are underpinned by their ability to modulate critical intracellular signaling pathways involved in inflammation, cell survival, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several flavonoids from Cirsium have been shown to inhibit this pathway. For instance, cirsiliol and cirsimaritin inhibit the activation of NF-κB in models of intestinal inflammation and in macrophage cell lines.[2][13][15] Luteolin is also a known inhibitor of the NF-κB pathway.[11]

Figure 1: Inhibition of the NF-κB pathway by Cirsium flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Cirsiliol has been demonstrated to inhibit the activation of MAPK pathways in experimental colitis.[2][15][21] Luteolin also exerts its anti-inflammatory effects in part through the inhibition of MAPK signaling.[22]

Figure 2: Modulation of the MAPK pathway by Cirsium flavonoids.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to beneficial effects in metabolic diseases like type 2 diabetes. Cirsimaritin has been shown to activate AMPK in the liver and skeletal muscle, contributing to its anti-diabetic properties.[12]

Figure 3: Activation of the AMPK pathway by Cirsimaritin.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the bioactivities of Cirsium-derived compounds.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., luteolin 5-O-glucoside, cirsimaritin) for 1-2 hours.[10][13]

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.[10][13]

-

Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.[10][13]

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercial ELISA kits.[13]

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK).[13]

Animal Model of Inflammatory Bowel Disease (DNBS-induced Colitis)

-

Animals: Male BALB/c mice are used for the study.

-

Induction of Colitis: Colitis is induced by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 30% ethanol.[23] Control groups receive the vehicle (30% ethanol).[23]

-

Treatment: Mice are orally administered with the test compound (e.g., cirsiliol at 10 or 30 mg/kg) daily for a specified period.[2][15]

-

Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured.[2][15]

-

Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Biochemical Analysis: Colon tissue homogenates are used to measure levels of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokines.[2][15]

Hepatoprotective Activity in a CCl4-induced Liver Injury Model

-

Animals: Male Wistar rats or C57BL/6 mice are used.

-

Induction of Liver Injury: Acute liver damage is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil.[16][17]

-

Treatment: Animals are pre-treated with the Cirsium extract or isolated compound orally for several consecutive days before CCl4 administration.[16][17]

-

Biochemical Analysis of Serum: Blood samples are collected to measure the serum levels of liver injury markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[16][17]

-

Analysis of Liver Tissue: Liver tissues are collected for histological examination (H&E staining) to assess the extent of necrosis and for biochemical analysis of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase - SOD, glutathione (B108866) peroxidase - GPx).[16][17]

Conclusion and Future Directions

The traditional use of Cirsium species for a variety of medicinal purposes is well-supported by modern scientific evidence. While the specific role of "this compound" requires further investigation, the genus is a rich source of bioactive compounds, particularly flavonoids like luteolin, cirsiliol, and cirsimaritin. These compounds exert potent anti-inflammatory, hepatoprotective, and metabolic regulatory effects through the modulation of key signaling pathways, including NF-κB, MAPK, and AMPK.

For researchers and drug development professionals, the compounds isolated from Cirsium present promising scaffolds for the development of novel therapeutics. Future research should focus on:

-

Elucidating the specific biological activities of aldehydes from Cirsium, including this compound and oct-7-enal.

-

Investigating the synergistic effects of different bioactive compounds present in Cirsium extracts.

-

Conducting preclinical and clinical trials to validate the therapeutic efficacy and safety of purified Cirsium compounds for inflammatory and metabolic diseases.

-

Developing standardized extraction and formulation methods to ensure consistent potency and bioavailability of Cirsium-based preparations.

By bridging the gap between traditional knowledge and modern pharmacological research, the full therapeutic potential of the Cirsium genus can be harnessed for the development of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Cirsiliol alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 7389-38-0 | XC172932 | Biosynth [biosynth.com]

- 4. Chemical composition and variability of the volatile components from inflorescences of Cirsium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. oct-7-enal | 21573-31-9 [chemicalbook.com]

- 9. Oct-7-enal (21573-31-9) for sale [vulcanchem.com]

- 10. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Emerging Importance of Cirsimaritin in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects and corresponding mechanisms of cirsimaritin extracted from Cirsium japonicum var. maackii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of the Hepatoprotective Effects of Four Endemic Cirsium Species Extracts from Taiwan on CCl4-Induced Acute Liver Damage in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and hepatoprotective activities of Cirsium setidens Nakai against CCl4-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hepatoprotective Effects of Nonpolar Extracts from Inflorescences of Thistles Cirsium vulgare and Cirsium ehrenbergii on Acute Liver Damage in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Potential Antioxidant and Anti-Inflammatory Properties of Polyphenolic Compounds from Cirsium japonicum Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cirsiliol alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]

In silico prediction of Cirsiumaldehyde bioactivity

An In-Depth Technical Guide to the In Silico Prediction and Validation of Cirsiumaldehyde Bioactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural compound derived from plants of the Cirsium genus, represents a promising yet underexplored molecule in drug discovery. Species within the Cirsium genus are known for their rich composition of bioactive compounds, such as flavonoids and phenolic acids, which exhibit significant anti-inflammatory and anti-cancer properties.[1][2][3][4] This technical guide outlines a comprehensive framework for the in silico prediction of this compound's bioactivity, focusing on its potential anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways like NF-κB and apoptosis. We present a structured workflow, from target identification and molecular docking to detailed experimental validation protocols and data visualization, to provide researchers with a robust methodology for investigating this compound as a potential therapeutic lead.

Introduction: The Therapeutic Potential of this compound

The genus Cirsium, commonly known as thistles, has a long history in traditional medicine for treating ailments ranging from inflammation to hemorrhages.[2][5] Modern phytochemical analysis has identified a wealth of secondary metabolites, including flavonoids and phenolic compounds, as the primary drivers of these effects.[1][4] this compound is one such constituent. While direct studies on this compound are scarce, its chemical structure as a phenolic aldehyde suggests it may share bioactivities with similar, well-studied natural compounds like cinnamaldehyde (B126680), which is a known inhibitor of the pro-inflammatory Nuclear Factor-kappaB (NF-κB) pathway.[6][7]

This guide proposes a systematic, computer-aided approach to unlock the therapeutic potential of this compound. By leveraging in silico techniques, researchers can efficiently predict molecular targets, understand interaction mechanisms, and prioritize experimental resources, thereby accelerating the drug discovery process.[8][9][10][11]

Proposed In Silico Prediction Workflow

A multi-step computational workflow is essential for building a strong hypothesis for this compound's bioactivity before committing to resource-intensive lab experiments.[9][10] This process involves target identification, molecular modeling, and pharmacokinetic prediction.

Caption: A proposed workflow for the in silico bioactivity prediction of this compound.

Key Molecular Targets for this compound